molecular formula C11H16N2O B2715577 N-(3-amino-2-methylphenyl)butanamide CAS No. 946725-64-0

N-(3-amino-2-methylphenyl)butanamide

Cat. No.: B2715577
CAS No.: 946725-64-0
M. Wt: 192.262
InChI Key: VPMRTJWYEAOSPM-UHFFFAOYSA-N
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Description

Contextualization within Butanamide Chemistry and Substituted Arylamides

N-(3-amino-2-methylphenyl)butanamide is a derivative of butanamide, an amide of butanoic acid. acs.org Butanamides, and amides in general, are characterized by a carbonyl group bonded to a nitrogen atom and are fundamental components of many biologically active molecules. The amide linkage is a cornerstone of peptide and protein chemistry and is prevalent in a vast array of pharmaceuticals.

Furthermore, the compound is classified as a substituted arylamide. Arylamides, which contain an amide group attached to an aromatic ring, are a significant class of compounds in medicinal chemistry. They are known to exhibit a wide range of biological activities, and their synthesis and structure-activity relationships are subjects of ongoing research. The specific substitution pattern on the phenyl ring of this compound—an amino group at the 3-position and a methyl group at the 2-position—imparts unique electronic and steric properties that can influence its chemical reactivity and biological interactions.

Significance of this compound for Advanced Organic Synthesis and Design

In the realm of advanced organic synthesis, this compound serves as a versatile building block. nih.gov The presence of multiple functional groups—the secondary amide, the primary aromatic amine, and the methyl-substituted aromatic ring—offers several avenues for further chemical modification. The amino group, for instance, can undergo a variety of reactions, such as diazotization followed by substitution, acylation, or alkylation, allowing for the introduction of diverse functionalities.

The butanamide moiety itself can be subject to hydrolysis to yield the corresponding amine and carboxylic acid, or it can be modified through various amide bond-forming strategies. unimi.itresearchgate.net This multi-functionality makes this compound a valuable precursor for the synthesis of more complex molecules, including heterocyclic compounds and potential pharmaceutical agents. Its availability from commercial suppliers facilitates its use in research and development without the need for de novo synthesis. mdpi.comscbt.com

Evolution of Research Themes Pertaining to Butanamide Derivatives

Research into butanamide derivatives has evolved significantly over the years, driven by the quest for new therapeutic agents and novel materials. Initially, research focused on the synthesis and basic characterization of these compounds. However, with advancements in high-throughput screening and computational chemistry, the focus has shifted towards the rational design and discovery of butanamide derivatives with specific biological targets.

Recent research trends highlight the exploration of butanamide derivatives as potential anticancer, anti-inflammatory, and antimicrobial agents. nih.gov The study of structure-activity relationships (SAR) has become a central theme, aiming to understand how modifications to the butanamide scaffold and its substituents influence biological activity. This has led to the development of numerous derivatives with enhanced potency and selectivity. While specific research on this compound is not extensively documented in publicly available literature, its structural motifs are present in compounds investigated for various biological activities.

Scope and Objectives of Academic Inquiry on this compound

The primary objective of academic inquiry into this compound is to explore its potential as a scaffold for the development of novel compounds with valuable properties. Given its structural features, research efforts are likely to be directed towards several key areas:

Synthetic Methodology: Developing efficient and scalable synthetic routes to this compound and its analogs. This includes exploring various amide bond formation techniques and methods for the selective functionalization of the aromatic ring. syr.edu

Medicinal Chemistry: Investigating the biological activities of derivatives synthesized from this compound. This would involve screening these compounds against a range of biological targets to identify potential therapeutic applications.

Structural Analysis: Characterizing the three-dimensional structure of the compound and its derivatives to understand how their conformation influences their chemical and biological properties. Spectroscopic techniques such as NMR, IR, and mass spectrometry would be crucial in this regard. physicsandmathstutor.com

While detailed research findings on this compound are not yet widely published, its availability as a research chemical suggests that it is being actively investigated within academic and industrial laboratories. The data presented in Table 2 summarizes the key physicochemical properties of this compound.

Table 2: Physicochemical Data of this compound

Property Value
Molecular Formula C11H16N2O
Molecular Weight 192.26 g/mol
Appearance (Not specified in available literature)
Solubility (Not specified in available literature)
Melting Point (Not specified in available literature)

The exploration of compounds like this compound is fundamental to the advancement of organic chemistry and drug discovery. Its unique combination of functional groups provides a rich platform for the creation of novel molecules with potentially significant applications.

Properties

IUPAC Name

N-(3-amino-2-methylphenyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-3-5-11(14)13-10-7-4-6-9(12)8(10)2/h4,6-7H,3,5,12H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPMRTJWYEAOSPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=CC(=C1C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946725-64-0
Record name N-(3-amino-2-methylphenyl)butanamide
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Chemical Reactivity and Transformation Mechanisms

Electrophilic and Nucleophilic Reactions of N-(3-amino-2-methylphenyl)butanamide

The reactivity of this compound in electrophilic and nucleophilic reactions is a complex interplay of the electronic effects of its substituents. The amino and methyl groups are electron-donating, activating the aromatic ring, while the butanamide group, specifically the amide functionality, has a more nuanced role.

The aromatic amino group (-NH2) is a potent activating group in electrophilic aromatic substitution (EAS) reactions. libretexts.orgchemistrysteps.comwikipedia.org Its lone pair of electrons can be donated into the aromatic π-system, increasing the electron density of the ring and making it more nucleophilic. chemistrysteps.comwikipedia.orgrsc.org This electron-donating effect is particularly pronounced at the ortho and para positions relative to the amino group. libretexts.orgrsc.orglibretexts.org Consequently, electrophiles will preferentially attack these positions.

However, the high reactivity conferred by the amino group can sometimes be a drawback, leading to polysubstitution, as seen in the reaction of aniline (B41778) with bromine, which readily yields the 2,4,6-tribrominated product. libretexts.orglibretexts.org To control this reactivity, the amino group is often acylated to form an amide. The resulting amido group is still an ortho-, para-director but is less strongly activating because the nitrogen lone pair is delocalized onto the adjacent carbonyl group. libretexts.orglibretexts.org

In the case of this compound, the butanamide group already serves this moderating function for a different aromatic ring if it were attached to it. The free amino group at the 3-position will strongly direct incoming electrophiles.

The basicity of the amino group, due to the lone pair on the nitrogen, also makes it a nucleophile. chemistrysteps.com This can lead to reactions with Lewis acids, which can be problematic in certain reactions like Friedel-Crafts alkylation and acylation, where the Lewis acid catalyst can form a complex with the amino group, deactivating the ring. libretexts.orglibretexts.org

The amide functional group itself possesses distinct reactive centers. The carbonyl carbon is electrophilic due to the polarization of the C=O bond, making it susceptible to attack by nucleophiles. However, amides are the least reactive of the carboxylic acid derivatives towards nucleophilic acyl substitution. chemistrysteps.com This reduced reactivity is attributed to the delocalization of the nitrogen's lone pair of electrons into the carbonyl group, which reduces the partial positive charge on the carbonyl carbon. chemistrysteps.commasterorganicchemistry.com

The nitrogen atom of the amide is generally not basic because its lone pair is involved in resonance with the carbonyl group. masterorganicchemistry.com In fact, the oxygen of the amide carbonyl is the more basic site. masterorganicchemistry.com The N-H bonds of primary and secondary amides are weakly acidic. masterorganicchemistry.com

The positions of the substituents on the aromatic ring of this compound have a significant directing effect on incoming electrophiles. The amino group at C3 and the methyl group at C2 are both activating, electron-donating groups that direct electrophilic substitution to the ortho and para positions. wikipedia.orglibretexts.orglumenlearning.com

The directing effects of these two groups are as follows:

Amino group (-NH2) at C3: Strongly activating and directs ortho (to C2 and C4) and para (to C6).

Methyl group (-CH3) at C2: Weakly activating and directs ortho (to C1 and C3) and para (to C5).

The combined effect of these two groups will reinforce substitution at certain positions. The positions ortho and para to the powerful amino group (C4 and C6) will be strongly activated. The methyl group will further activate the C1, C3, and C5 positions. The C4 and C6 positions are therefore the most likely sites for electrophilic attack due to the strong directing effect of the amino group. The steric hindrance from the adjacent methyl and butanamido groups might influence the regioselectivity between the C4 and C6 positions.

Considering all three substituents, the C4 and C6 positions are highly activated and the most probable sites for electrophilic substitution.

Substituent Position Electronic Effect Directing Influence (for EAS)
ButanamidoC1Activating (Resonance), Deactivating (Inductive)Ortho, Para
MethylC2Activating (Inductive, Hyperconjugation)Ortho, Para
AminoC3Strongly Activating (Resonance)Ortho, Para

Oxidation and Reduction Chemistry of the Butanamide Moiety

The butanamide moiety, along with the other functional groups in this compound, can undergo various oxidation and reduction reactions.

Aromatic amines are susceptible to oxidation, and direct oxidation can lead to a mixture of products and even decomposition of the aromatic ring. libretexts.org Selective oxidation of aromatic amines to nitro compounds can be achieved using specific reagents like in situ-formed performic acid. acs.org

The methyl group on the aromatic ring can also be oxidized. Alkyl side chains on an aromatic ring are susceptible to oxidation by strong oxidizing agents like potassium permanganate (B83412) (KMnO4), which converts them to a carboxylic acid group (-COOH). libretexts.org This reaction typically requires the presence of a benzylic hydrogen, which the methyl group has. libretexts.org Selective oxidation of alkyl aromatic compounds to alcohols and aldehydes or ketones can be achieved under controlled conditions using an oxygen-containing gas at elevated temperature and pressure in the presence of a liquid-water phase. google.com

Achieving selective oxidation of either the amino or the methyl group in the presence of the other would require careful choice of reagents and reaction conditions. For instance, protecting the amino group as an amide can prevent its oxidation while the alkyl group is oxidized.

Amides are generally resistant to reduction, requiring strong reducing agents like lithium aluminum hydride (LiAlH4) to be converted to amines. chemistrysteps.com The reduction of a secondary amide, such as this compound, would yield a secondary amine. The mechanism of amide reduction with LiAlH4 involves nucleophilic attack of the hydride on the carbonyl carbon. chemistrysteps.com

The aromatic ring itself can be reduced under certain conditions, typically catalytic hydrogenation at high pressure and temperature. However, this is a more vigorous process than the reduction of the amide or other functional groups that might be present.

More recent methods for the reductive transformation of amides have been developed, including catalytic reductions using iridium catalysts with silanes as the reducing agent. frontiersin.org These methods can sometimes offer greater chemoselectivity. Reductive pathways can also lead to the formation of vicinal diamines or amino alcohols through coupling reactions. researchgate.net

Hydrolytic Stability and Degradation Pathways

The amide bond is the most reactive site for hydrolysis in this compound. This process involves the cleavage of the carbon-nitrogen bond, leading to the formation of butanoic acid and 3-amino-2-methylaniline. The stability of the amide bond is highly dependent on the pH of the environment and the presence of catalysts.

Acid-Catalyzed Hydrolysis:

This compound + H₃O⁺ + H₂O → Butanoic Acid + 3-amino-2-methylanilinium ion

Base-Catalyzed Hydrolysis:

In the presence of a strong base, the hydroxide (B78521) ion acts as the nucleophile, attacking the carbonyl carbon. This also proceeds through a tetrahedral intermediate. The departure of the amide anion is followed by a proton transfer from the initially formed carboxylic acid to the more basic amine, resulting in a carboxylate salt and the free amine. The products of base-catalyzed hydrolysis are the salt of butanoic acid (e.g., sodium butanoate) and 3-amino-2-methylaniline.

This compound + OH⁻ → Butanoate + 3-amino-2-methylaniline

The rate of hydrolysis is generally slower for N-aryl amides compared to aliphatic amides due to the electronic effects of the aromatic ring. The methyl and amino substituents on the phenyl ring can also influence the rate of hydrolysis through their electronic and steric effects.

Other Degradation Pathways:

Apart from hydrolysis, other degradation pathways can occur under specific conditions. For instance, oxidative degradation can be a possibility, particularly given the presence of the amino group on the phenyl ring, which can be susceptible to oxidation. Thermal degradation at elevated temperatures could lead to the formation of various decomposition products, though specific pathways for this compound are not extensively documented in the literature.

The following table illustrates the expected products of hydrolysis under different conditions.

ConditionReagentsMajor Products
AcidicDilute HCl, HeatButanoic acid, 3-amino-2-methylanilinium chloride
BasicNaOH solution, HeatSodium butanoate, 3-amino-2-methylaniline

This table is illustrative of general amide hydrolysis and the expected products for this compound.

Reactions Leading to Structural Analogs and Derivatives

The structure of this compound allows for various chemical modifications to produce a range of structural analogs and derivatives. These reactions can target the amide nitrogen, the butanamide backbone, or the amino group on the phenyl ring.

The nitrogen of the amide group in this compound is generally less nucleophilic than the amino group on the phenyl ring due to the electron-withdrawing effect of the adjacent carbonyl group. However, under specific conditions, reactions at the amide nitrogen can be achieved.

N-Alkylation:

Direct N-alkylation of the amide nitrogen is challenging but can be accomplished using strong bases to deprotonate the amide, followed by reaction with an alkyl halide. The choice of base and solvent is critical to favor N-alkylation over O-alkylation of the enolate intermediate. Hindered strong bases are often employed to minimize side reactions.

Transamidation:

Transamidation, the exchange of the amine moiety of an amide, is another potential reaction. This typically requires a catalyst, such as certain metal complexes or organocatalysts, and is often driven to completion by using a large excess of the incoming amine or by removing one of the products. This would allow for the synthesis of a variety of N-(3-amino-2-methylphenyl) amides with different acyl groups.

The following table provides a conceptual overview of potential N-substitution reactions.

Reaction TypeReagentsPotential Product
N-Alkylation1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X)N-alkyl-N-(3-amino-2-methylphenyl)butanamide
Acylation of Phenyl Amino GroupAcyl Chloride (R'COCl)N-(3-(acylamino)-2-methylphenyl)butanamide

This table presents potential reactions based on the general reactivity of amides and amines.

The butanamide portion of the molecule also presents opportunities for chemical modification.

Reduction of the Amide:

The carbonyl group of the amide can be reduced to a methylene (B1212753) group using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This reaction would convert the butanamide moiety into a butylamine, yielding N¹-(2-methyl-3-aminophenyl)butane-1,4-diamine.

Hoffmann Rearrangement:

The Hofmann rearrangement is a reaction of a primary amide with a halogen (such as bromine) and a strong base to form a primary amine with one fewer carbon atom. While this compound is a secondary amide, a related degradation is the Hofmann degradation of the corresponding primary butanamide, which would proceed through an isocyanate intermediate.

Alpha-Functionalization:

The carbon atom alpha to the carbonyl group can potentially be functionalized. This typically involves the formation of an enolate under basic conditions, which can then react with various electrophiles. However, the conditions required for this might also promote other reactions, such as hydrolysis or reactions involving the amino group on the phenyl ring.

The following table summarizes some potential reactions for functionalizing the butanamide backbone.

Reaction TypeReagentsPotential Product
ReductionLithium Aluminum Hydride (LiAlH₄)N¹-(2-methyl-3-aminophenyl)butane-1,4-diamine
Dehydration (of primary amide analog)Dehydrating agent (e.g., P₂O₅)Corresponding nitrile

This table illustrates potential transformations of the butanamide moiety based on established organic reactions.

Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. Through a combination of one-dimensional and two-dimensional experiments, it is possible to map out the precise connectivity of atoms within N-(3-amino-2-methylphenyl)butanamide.

¹H NMR Techniques and Chemical Shift Analysis

The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons in the molecule. For this compound, distinct signals are predicted for the protons on the butanamide chain, the aromatic ring, the methyl group, the amide linkage, and the amine group.

The protons of the butanamide side chain are expected to appear in the aliphatic region of the spectrum. The terminal methyl group (H-4') would likely produce a triplet signal around 0.9-1.0 ppm. The methylene (B1212753) group adjacent to it (H-3') would appear as a sextet in the 1.6-1.8 ppm range, while the methylene group alpha to the carbonyl (H-2') would be further downfield, appearing as a triplet around 2.2-2.4 ppm due to the electron-withdrawing effect of the carbonyl group.

The aromatic region would feature signals from the three adjacent protons on the phenyl ring. These protons form a coupled system, and their signals are predicted to be a doublet for H-6 (ortho to the amide), a triplet for H-5 (ortho to the amine), and another doublet for H-4 (meta to both amide and amine). Their chemical shifts would typically fall between 6.5 and 7.5 ppm. The aryl methyl group (-CH₃) protons would appear as a sharp singlet, likely around 2.1-2.3 ppm.

The amine (-NH₂) protons are expected to produce a broad singlet, typically in the range of 3.5-4.5 ppm, although its position and sharpness can be highly dependent on solvent and concentration. Similarly, the amide (N-H) proton would appear as a singlet, but significantly further downfield (typically 7.5-8.5 ppm) due to the deshielding effect of the adjacent carbonyl group and potential hydrogen bonding.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Amide N-H7.5 - 8.5Singlet (broad)
Aromatic H-67.0 - 7.5Doublet
Aromatic H-56.7 - 7.2Triplet
Aromatic H-46.5 - 7.0Doublet
Amine -NH₂3.5 - 4.5Singlet (broad)
Butanamide -CH₂- (H-2')2.2 - 2.4Triplet
Aryl -CH₃2.1 - 2.3Singlet
Butanamide -CH₂- (H-3')1.6 - 1.8Sextet
Butanamide -CH₃ (H-4')0.9 - 1.0Triplet

¹³C NMR and Two-Dimensional NMR (COSY, HSQC, HMBC)

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment. The this compound molecule possesses 11 unique carbon atoms. The carbonyl carbon (C-1') of the amide group is expected to have the most downfield chemical shift, typically in the 170-175 ppm range. The six aromatic carbons would resonate between 115 and 150 ppm. libretexts.org The carbons directly attached to the nitrogen atoms (C-1 and C-3) will have their shifts influenced by these substituents. The aliphatic carbons of the butanamide chain will appear in the upfield region (10-40 ppm), with the carbon alpha to the carbonyl (C-2') being the most deshielded among them. The aryl methyl carbon signal is expected around 15-20 ppm.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Amide C=O (C-1')170 - 175
Aromatic C-3 (C-NH₂)140 - 150
Aromatic C-1 (C-NH)135 - 145
Aromatic C-2 (C-CH₃)125 - 135
Aromatic C-5120 - 130
Aromatic C-6118 - 128
Aromatic C-4115 - 125
Butanamide -CH₂- (C-2')35 - 45
Butanamide -CH₂- (C-3')18 - 28
Aryl -CH₃15 - 20
Butanamide -CH₃ (C-4')10 - 15

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning these signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, typically through two or three bonds. Key correlations would be observed between H-4/H-5 and H-5/H-6 on the aromatic ring, and sequentially along the butanamide chain: H-2'/H-3' and H-3'/H-4'.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached. It would definitively link the proton signals of the methyl and methylene groups to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings (2-3 bonds) between protons and carbons, which is critical for connecting the different fragments of the molecule. Expected key correlations would include the amide N-H proton to the carbonyl carbon (C-1') and the aromatic carbon C-1. The protons of the aryl methyl group would show correlations to C-1, C-2, and C-6, confirming its position on the ring.

Vibrational Spectroscopy (FT-IR and FT-Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, is a powerful tool for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. core.ac.uk

Characteristic Absorption Bands of Amide and Amine Groups

The FT-IR spectrum of this compound is expected to be rich with information due to the presence of both primary amine and secondary amide groups.

N-H Stretching: The primary amine (-NH₂) group typically shows two distinct stretching bands: an asymmetric stretch around 3400-3500 cm⁻¹ and a symmetric stretch around 3300-3400 cm⁻¹. orgchemboulder.com The secondary amide (-NH-) group exhibits a single, often sharp, N-H stretching band in the region of 3250-3350 cm⁻¹. orgchemboulder.com

C=O Stretching (Amide I): The amide carbonyl group gives rise to a very strong and characteristic absorption band, known as the Amide I band, typically between 1630 and 1680 cm⁻¹. leibniz-fli.denih.gov Its exact position is sensitive to hydrogen bonding.

N-H Bending (Amide II): This band arises from a combination of N-H in-plane bending and C-N stretching vibrations. It is found between 1510 and 1580 cm⁻¹ and is a key marker for secondary amides. leibniz-fli.deresearchgate.net

Primary Amine Bending: The primary amine group also has a characteristic scissoring vibration that absorbs in the 1580-1650 cm⁻¹ range, which may overlap with the Amide I region. orgchemboulder.com

C-N Stretching: The stretching vibration of the aromatic carbon to amine nitrogen (Ar-NH₂) bond typically appears as a strong band in the 1250-1335 cm⁻¹ region. orgchemboulder.com

In FT-Raman spectroscopy, while N-H and C=O stretches are observable, they are often weaker compared to the more polarizable aromatic ring vibrations.

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Typical IR Intensity
N-H Asymmetric StretchPrimary Amine3400 - 3500Medium
N-H Symmetric StretchPrimary Amine3300 - 3400Medium
N-H StretchSecondary Amide3250 - 3350Medium
C=O Stretch (Amide I)Secondary Amide1630 - 1680Strong
N-H Bend (Scissoring)Primary Amine1580 - 1650Medium-Strong
N-H Bend / C-N Stretch (Amide II)Secondary Amide1510 - 1580Medium-Strong
C-N StretchAromatic Amine1250 - 1335Strong

Analysis of Aromatic Ring Vibrations

Both FT-IR and FT-Raman spectra provide detailed fingerprints of the aromatic system.

Aromatic C-H Stretching: These vibrations give rise to weak to medium bands just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹). libretexts.org

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon bonds within the benzene (B151609) ring result in a series of bands, typically of medium to strong intensity, in the 1450-1600 cm⁻¹ region. libretexts.org These are often very prominent in the Raman spectrum.

C-H Out-of-Plane (OOP) Bending: Strong bands in the 650-900 cm⁻¹ region of the FT-IR spectrum are characteristic of the C-H out-of-plane bending vibrations. The specific pattern and position of these bands are highly diagnostic of the substitution pattern on the benzene ring. For a 1,2,3-trisubstituted ring, characteristic bands are expected in this fingerprint region.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns. The molecular formula for this compound is C₁₁H₁₆N₂O, giving it a monoisotopic mass of approximately 192.1263 Da.

Upon electron ionization (EI), the molecule will form a molecular ion (M⁺•) at m/z 192. The fragmentation of this ion is expected to follow predictable pathways characteristic of N-aryl amides.

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the carbonyl group is common. Loss of a propyl radical (•C₃H₇, 43 Da) would result in a fragment ion at m/z 149.

Amide Bond Cleavage: Scission of the amide C-N bond is a primary fragmentation pathway. This can lead to the formation of a butyryl cation ([CH₃CH₂CH₂CO]⁺) at m/z 71, which is often a prominent peak for butanamides. The other resulting fragment would be the 3-amino-2-methylaniline radical cation at m/z 122.

McLafferty Rearrangement: A characteristic rearrangement for carbonyl compounds with a sufficiently long alkyl chain, this involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the alpha-beta bond. This would lead to the elimination of propene (C₃H₆, 42 Da) and the formation of a radical cation at m/z 150.

Aromatic Ring Fragmentation: Further fragmentation can involve the loss of small molecules like CO from the acylium ion or subsequent fragmentation of the aromatic portion.

Proposed Fragment Ion Structure m/z (Mass/Charge Ratio) Formation Pathway
Molecular Ion[C₁₁H₁₆N₂O]⁺•192Electron Ionization
McLafferty Rearrangement Product[C₈H₁₀N₂O]⁺•150γ-H transfer and loss of C₃H₆
Alpha-Cleavage Product[C₈H₉N₂O]⁺149Loss of •C₃H₇
Aromatic Fragment[C₇H₁₀N₂]⁺•122Amide bond cleavage
Acylium Ion[C₄H₇O]⁺71Amide bond cleavage

By integrating the data from these complementary spectroscopic techniques, a definitive and detailed structural assignment for this compound can be confidently achieved.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

The electronic absorption spectrum of this compound in a suitable solvent, such as ethanol (B145695) or cyclohexane, is expected to exhibit characteristic absorption bands in the ultraviolet region. These absorptions arise from the promotion of electrons from lower energy molecular orbitals (HOMO) to higher energy ones (LUMO). The primary chromophore in this molecule is the substituted benzene ring.

The presence of both an amino (-NH₂) group and a butanamide (-NHC(O)CH₂CH₂CH₃) group on the phenyl ring will significantly influence the UV-Vis spectrum. The amino group, a strong activating and auxochromic group, is anticipated to cause a bathochromic (red) shift of the principal absorption bands of the benzene ring (typically around 204 nm and 255 nm) to longer wavelengths. This is due to the extension of the conjugated system through the lone pair of electrons on the nitrogen atom interacting with the π-system of the ring.

The butanamide group, while also possessing a lone pair on the nitrogen, will have a less pronounced effect due to the electron-withdrawing nature of the adjacent carbonyl group. The interplay of these electronic effects, along with the ortho-methyl group, would result in a complex spectrum.

Table 1: Predicted UV-Vis Absorption Maxima for this compound

Predicted Transition Expected λmax (nm) Associated Functional Groups
π → π* 230 - 250 Phenyl Ring
π → π* 280 - 310 Phenyl Ring with -NH₂ and -NHCO

Note: These are estimated values and the actual absorption maxima and molar absorptivity (ε) would need to be determined experimentally.

Advanced Spectroscopic Techniques for Isomer and Conformational Analysis

To unambiguously determine the structure and preferred conformation of this compound, a suite of advanced spectroscopic techniques, particularly multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy, would be indispensable.

Two-Dimensional (2D) NMR Spectroscopy:

COSY (Correlation Spectroscopy): This experiment would reveal the proton-proton coupling network within the molecule. For instance, it would show correlations between the protons of the ethyl group in the butanamide side chain (CH₃-CH₂-CH₂-), as well as couplings between the aromatic protons on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique would establish the direct one-bond correlations between protons and the carbon atoms they are attached to. This would be crucial for assigning the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is key for identifying longer-range (2-3 bond) correlations between protons and carbons. It would be instrumental in confirming the connectivity of the butanamide group to the phenyl ring by showing a correlation between the amide proton (-NH-) and the carbon atom of the ring to which it is attached.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is a powerful technique for determining the spatial proximity of atoms within a molecule, providing insights into its three-dimensional structure and preferred conformation. For this compound, NOESY could be used to investigate the rotational isomerism around the amide bond and the bond connecting the nitrogen to the phenyl ring. For example, spatial correlations between the amide proton and the ortho-methyl group protons would suggest a specific conformational preference. The presence of the methyl group adjacent to the amino group could introduce steric hindrance, influencing the orientation of the butanamide side chain relative to the phenyl ring.

By combining the data from these advanced spectroscopic methods, a comprehensive picture of the molecular structure, including isomeric and conformational details, of this compound could be constructed. However, without experimental data, this remains a predictive analysis.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are employed to understand the electronic structure and predict the chemical behavior of a molecule. These methods solve approximations of the Schrödinger equation to determine the molecule's energy, electron distribution, and other fundamental properties.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. nih.gov A primary application of DFT is geometry optimization, where the algorithm systematically alters the molecule's geometry to find the arrangement with the lowest possible energy, representing its most stable conformation. researcher.liferesearchgate.net This process yields precise predictions of bond lengths, bond angles, and dihedral angles.

Once the optimized geometry is obtained, vibrational frequency calculations can be performed at the same level of theory. nih.gov These calculations predict the frequencies of molecular vibrations, which correspond to the peaks observed in an infrared (IR) spectrum. A key verification of a true energy minimum is the absence of any imaginary frequencies. nih.gov

For example, a DFT study on a similar molecule, N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, using the B3LYP/6-311G(d,p) level of theory, demonstrated good agreement between calculated and experimentally determined structural parameters. A similar analysis for N-(3-amino-2-methylphenyl)butanamide would produce the data shown in the illustrative table below.

Illustrative Data: Comparison of Theoretical and Experimental Geometrical Parameters for a Structurally Similar Compound

ParameterTheoretical (DFT/B3LYP)Experimental (X-ray)
C1-C2 Bond Length (Å)1.4011.395
N1-C7 Bond Length (Å)1.3581.351
C7=O1 Bond Length (Å)1.2341.228
C1-C6-N1 Angle (°)121.5121.1
C7-N1-C6 Angle (°)127.8127.4

Note: Data is hypothetical and for illustrative purposes, based on typical results from DFT calculations.

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, conjugative interactions, and hyperconjugative stability within a molecule. researchgate.net It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and anti-bonding orbitals. usc.edu

Illustrative Data: NBO Analysis for a Representative Molecule

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
π(C1-C6)π(C2-C3)20.95Intramolecular π-π conjugation
LP(1) N2π(C1-C6)8.16Lone pair donation to phenyl ring
σ(C7-H7A)σ(N1-C6)2.50Hyperconjugation

Note: Data is based on findings for an analogous compound and serves as an example of NBO results. researchgate.net LP denotes a lone pair.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO, being the highest-energy orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, the lowest-energy orbital without electrons, acts as an electron acceptor (electrophile). taylorandfrancis.comyoutube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical reactivity descriptor. nih.gov A small energy gap suggests high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov Other descriptors derived from HOMO and LUMO energies, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), provide further quantitative measures of a molecule's reactivity.

Illustrative Data: FMO Properties and Reactivity Descriptors

ParameterValue (eV)Description
EHOMO-5.313Energy of the Highest Occupied Molecular Orbital
ELUMO-0.268Energy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap (ΔE)5.045Indicates chemical stability and reactivity
Electronegativity (χ)2.790Tendency to attract electrons
Chemical Hardness (η)2.522Resistance to change in electron distribution

Note: Values are based on a study of a similar acetamide (B32628) compound and are for illustrative purposes. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

While quantum calculations are excellent for static, low-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. researchgate.net MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing researchers to observe conformational changes, flexibility, and interactions with the surrounding environment. mdpi.com

For this compound, MD simulations could be used to explore its conformational landscape, identifying the most populated shapes the molecule adopts at a given temperature. Furthermore, by including explicit solvent molecules (e.g., water) in the simulation box, one can study how the solvent influences the molecule's structure and dynamics. scirp.org Solvents can stabilize certain conformations through interactions like hydrogen bonding, significantly affecting the molecule's behavior in a realistic biological or chemical environment. scirp.orgresearchgate.net

Molecular Docking Studies with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein) to form a stable complex. researchgate.netekb.eg This method is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action. semanticscholar.org Docking algorithms sample a wide range of ligand conformations and orientations within the protein's binding site, using a scoring function to estimate the binding affinity (often in kcal/mol). researchgate.net A more negative score typically indicates a more favorable binding interaction.

Following a docking simulation, the resulting protein-ligand complex is analyzed to identify the specific non-covalent interactions responsible for binding. nih.govnih.govbiorxiv.org These interactions are crucial for the stability and specificity of the complex. Common types of interactions include:

Hydrogen Bonds: Formed between hydrogen bond donors (like N-H or O-H groups) and acceptors (like oxygen or nitrogen atoms).

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and the protein, such as the phenyl ring of the ligand and hydrophobic amino acid residues (e.g., Leucine, Valine).

π-π Stacking: An interaction between aromatic rings, which can occur in a face-to-face or edge-to-face orientation. nih.gov

Cation-π Interactions: An electrostatic interaction between a cation (e.g., a positively charged amino acid residue like Lysine or Arginine) and the electron-rich face of an aromatic ring.

An analysis for this compound docked into a hypothetical protein target would identify which amino acid residues it interacts with and the nature of those bonds, providing a rational basis for its biological activity.

Binding Affinity Prediction and Intermolecular Forces (Hydrogen Bonds, Pi-Pi Interactions)

The prediction of binding affinity is a cornerstone of computational drug discovery and molecular recognition studies. For this compound, computational methods can be employed to estimate how strongly it might interact with a biological target, such as a protein receptor. This is typically achieved through molecular docking simulations, where the compound is virtually placed into the binding site of a target protein. The simulation then calculates a "docking score," which is an estimation of the binding free energy. A lower docking score generally indicates a more favorable binding affinity.

The primary drivers of this binding affinity are intermolecular forces. In the case of this compound, several key interactions would be analyzed:

Hydrogen Bonds: The presence of the amino (-NH2) and amide (-NH-C=O) groups makes this compound a potent participant in hydrogen bonding. The hydrogen atoms on the nitrogen atoms can act as hydrogen bond donors, while the oxygen atom of the carbonyl group and the nitrogen atoms can act as hydrogen bond acceptors. Computational programs can identify potential hydrogen bond partners in a receptor's binding site and calculate the geometric and energetic parameters of these bonds.

Pi-Pi Interactions: The phenyl ring in this compound is an aromatic system capable of engaging in pi-pi stacking interactions with aromatic amino acid residues (like phenylalanine, tyrosine, and tryptophan) in a protein target. These interactions, where the electron clouds of the aromatic rings overlap, can significantly contribute to the stability of the protein-ligand complex. Computational analysis can determine the distance and orientation of these stacking interactions.

Below is an illustrative table representing the kind of data that would be generated from a molecular docking and interaction analysis for this compound with a hypothetical protein target.

Table 1: Illustrative Intermolecular Interaction Analysis for this compound This table is a hypothetical representation of computational results and does not reflect actual experimental data.

Interacting Residue (Hypothetical Target)Interaction TypeDistance (Å)Contributing Atoms from this compound
Aspartic Acid 127Hydrogen Bond2.8Amine (-NH2) group
Glutamine 85Hydrogen Bond3.1Carbonyl oxygen
Tyrosine 210Pi-Pi Stacking3.5Phenyl ring
Phenylalanine 159Pi-Pi Stacking4.2Phenyl ring

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational approaches, particularly three-dimensional quantitative structure-activity relationship (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools for this purpose.

For a series of analogues of this compound, these methods would be used to build a predictive model. This involves:

Aligning the 3D structures of the compounds.

Calculating steric and electrostatic fields (in CoMFA) or similarity indices based on various physicochemical properties (in CoMSIA) around each molecule.

Correlating these calculated fields with the experimentally determined biological activity of the compounds.

The resulting 3D-QSAR model can be visualized as a contour map, highlighting regions where modifications to the structure of this compound would likely lead to an increase or decrease in activity. For instance, the model might indicate that adding a bulky group at a specific position on the phenyl ring would be beneficial, while a negatively charged group near the butanamide moiety would be detrimental.

Table 2: Example of a Hypothetical 3D-QSAR Model Contribution for this compound Analogues This table provides an example of the type of information a 3D-QSAR study would yield and is not based on actual experimental results.

Molecular RegionFavorable ModificationUnfavorable Modification
Phenyl Ring (ortho position)Small, electron-donating groupBulky, electron-withdrawing group
Butanamide Chain (terminus)Hydrogen bond acceptorLarge, hydrophobic group
Methyl Group on RingIncreased steric bulkRemoval of the group

In Silico Prediction of Molecular Properties for Research Design

Before undertaking costly and time-consuming laboratory synthesis and testing, computational methods can predict a wide range of molecular properties for a compound like this compound. These in silico predictions are crucial for designing research studies and prioritizing compounds for further investigation.

Key properties that can be predicted include:

Physicochemical Properties: Such as molecular weight, logP (a measure of lipophilicity), topological polar surface area (TPSA), number of hydrogen bond donors and acceptors, and solubility. These are important determinants of a molecule's pharmacokinetic behavior.

ADME Properties: Absorption, Distribution, Metabolism, and Excretion. Computational models can predict properties like human intestinal absorption, blood-brain barrier penetration, and interaction with metabolic enzymes.

Toxicity Prediction: Various computational models can flag potential toxic liabilities, such as mutagenicity (e.g., Ames test prediction) or cardiotoxicity.

These predictions are often guided by established rules and models, such as Lipinski's Rule of Five, which helps to assess the "drug-likeness" of a compound.

Table 3: Illustrative In Silico Predicted Properties for this compound The data in this table is for illustrative purposes to show the output of in silico prediction tools and may not represent the true values for the compound.

PropertyPredicted ValueImplication
Molecular Weight192.26 g/mol Within typical range for small molecule drugs
logP (Octanol-Water Partition Coefficient)2.1Indicates moderate lipophilicity
Topological Polar Surface Area (TPSA)55.1 ŲSuggests good potential for cell membrane permeability
Hydrogen Bond Donors2Contributes to binding and solubility
Hydrogen Bond Acceptors2Contributes to binding and solubility
Predicted Aqueous SolubilityModerateMay not require significant formulation efforts
Blood-Brain Barrier PenetrationLow to ModerateMay or may not be suitable for CNS targets
Ames MutagenicityPredicted NegativeLow likelihood of being mutagenic

Biological Activity and Mechanistic Investigations Non Clinical Focus

Exploration of Molecular Target Interactions

There is no available data from in vitro or in silico studies to characterize the molecular target interactions of N-(3-amino-2-methylphenyl)butanamide.

Enzyme Inhibition/Activation Studies

No research has been published investigating the effects of this compound on enzyme activity.

Alpha-Glucosidase Enzyme Interactions

There are no studies available that have assessed the inhibitory or activatory potential of this compound against the alpha-glucosidase enzyme.

Protease and Kinase Modulation

Information regarding the modulatory effects of this compound on any protease or kinase enzymes is not present in the current scientific literature.

Impact on Inflammatory Pathways

The impact of this compound on key enzymatic players within inflammatory pathways has not been documented.

Receptor Binding and Signaling Pathway Modulation

There is no evidence from receptor binding assays or functional studies to suggest that this compound interacts with any specific cellular receptors or modulates their associated signaling pathways.

Cellular Pathway Interventions

Due to the lack of molecular target identification, there have been no subsequent investigations into the effects of this compound on broader cellular pathways.

Investigation of Butanamide Derivatives in Cellular Assays

Butanamide derivatives have been the subject of numerous cellular assays to determine their potential biological activities. These in vitro studies are crucial for identifying promising compounds for further investigation. Research has demonstrated that various substituted butanamides exhibit a range of effects, including anti-inflammatory properties and enzyme inhibition. ontosight.aimdpi.com

One study focused on a specific N-hydroxy-N-methyl butanamide derivative, S 19812, investigating its dual inhibitory action on cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways. In cellular assays using rat polymorphonuclear neutrophils (PMNs), this compound demonstrated potent inhibition of both prostaglandin (B15479496) E2 (PGE2) and leukotriene B4 (LTB4) synthesis, key mediators of inflammation. nih.gov

Similarly, new N-hydroxybutanamide derivatives have been synthesized and evaluated for their ability to inhibit matrix metalloproteinases (MMPs), enzymes involved in tissue remodeling and disease processes. mdpi.com An iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide was particularly effective, showing significant inhibition of MMP-2, MMP-9, and MMP-14. mdpi.com These cellular assays provide quantitative measures of a compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50), which is essential for comparing the efficacy of different derivatives. mdpi.comnih.gov

Table 1: Enzyme Inhibition by Butanamide Derivatives in Cellular Assays

CompoundAssay TargetCell ModelIC50 ValueSource
S 19812 (N-hydroxy-N-methyl 4-(2,3-bis-(4-methoxyphenyl)-thiophen-5-yl)butanamide)PGE2 Synthesis (COX Pathway)Rat Polymorphonuclear Neutrophils0.10 µmol/L nih.gov
S 19812 (N-hydroxy-N-methyl 4-(2,3-bis-(4-methoxyphenyl)-thiophen-5-yl)butanamide)LTB4 Synthesis (5-LOX Pathway)Rat Polymorphonuclear Neutrophils0.07 µmol/L nih.gov
Iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamideMMP-2, MMP-9, MMP-14N/A1–1.5 µM mdpi.com

Role in Modulating Specific Biological Processes (e.g., Antimicrobial Mechanisms)

The butanamide scaffold is a feature in various compounds investigated for their antimicrobial properties. ontosight.aiontosight.ai Studies have explored the efficacy of butanamide derivatives against a range of pathogens, including bacteria and fungi. mdpi.comnanobioletters.com The mechanism of action for these compounds can vary widely depending on their specific structural features.

For example, certain 2-benzylidene-3-oxobutanamide derivatives, which contain an α,β-unsaturated carbonyl unit, are thought to exert their antibacterial effect by acting as a Michael acceptor. nih.gov This allows them to react with nucleophiles, such as thiol groups in bacterial enzymes or proteins, leading to the inhibition of essential biological processes and bacterial growth. nih.gov In vitro screening of these compounds has shown moderate to good growth inhibition against resistant pathogens like Methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii. nih.gov

Other research has focused on synthesizing N-substituted-β-amino acid derivatives that incorporate moieties like 2-hydroxyphenyl and benzo[b]phenoxazine. mdpi.com While the initial 3-[(2-Hydroxyphenyl)amino]butanoic acid derivatives showed no antimicrobial activity, their condensation products with other chemical groups exhibited significant action against Staphylococcus aureus, Mycobacterium luteum, Candida tenuis, and Aspergillus niger. mdpi.com This highlights the critical role that specific substitutions play in conferring antimicrobial properties to the basic butanamide structure.

Table 2: Antimicrobial Activity of Selected Butanamide-Related Derivatives

Compound ClassTarget OrganismObserved ActivitySource
2-benzylidene-3-oxobutanamidesStaphylococcus aureus-MRSAModerate to very good growth inhibition nih.gov
2-benzylidene-3-oxobutanamidesAcinetobacter baumannii-MDRGood growth inhibition nih.gov
Benzo[b]phenoxazine derivativesStaphylococcus aureusGood antimicrobial activity mdpi.com
Benzo[b]phenoxazine derivativesMycobacterium luteumGood antimicrobial activity mdpi.com
Benzo[b]phenoxazine derivativesCandida tenuisSignificant antifungal activity mdpi.com
Dimethyl sulfamide (B24259) derivativesAcinetobacter baumanniiGrowth inhibition (MIC: 3.90 µg/ml) nanobioletters.comresearcher.life

Mechanistic Studies on Related Butanamide Compounds

Analysis of Structure-Mechanism Relationships for Biological Activity

Structure-activity relationship (SAR) analysis is a fundamental aspect of medicinal chemistry that seeks to correlate a molecule's three-dimensional structure with its biological activity. youtube.com For butanamide and related amide compounds, SAR studies help elucidate the mechanisms of action and guide the design of more potent and selective molecules. nih.govnih.gov

In another example involving naphthalenesulfonamide antagonists, specific structural elements were found to be crucial for activity. These included a 1,5-substitution pattern on the naphthalene (B1677914) ring and a sulfonamide NH group with a specific acidity (pKa < 7). nih.gov Such studies demonstrate that even subtle modifications to a core structure can lead to significant changes in biological function, providing insights into the interaction between the compound and its biological target. youtube.com The core principle is that the structure of a compound directly determines its biological effects. youtube.com

Understanding Ligand-Protein Interactions at a Molecular Level

At the molecular level, the biological activity of butanamide derivatives is governed by their interactions with target proteins, such as enzymes or receptors. longdom.org Understanding these ligand-protein interactions is crucial for explaining the mechanism of action. nih.govnottingham.ac.uk Computational methods, particularly molecular docking, are powerful tools used to predict and analyze these interactions. ontosight.aibiointerfaceresearch.com

Molecular docking simulations model the binding of a ligand (the butanamide compound) into the active site of a target protein. researchgate.netresearchgate.net These models can predict the binding affinity, often expressed as a docking score, and visualize the specific molecular interactions that stabilize the complex. biointerfaceresearch.comresearchgate.net These interactions typically include:

Hydrogen Bonding: Occurs between polar atoms in the ligand and the protein, contributing to binding specificity and stability. drugdesign.orglongdom.org

Hydrophobic Interactions: Formed between nonpolar regions of the ligand and protein, often playing a key role in the initial binding event. longdom.org

Ionic Interactions: Electrostatic attractions between charged groups on the ligand and protein. longdom.org

For example, a docking analysis of the compound N-(Benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide with a target protein revealed a high binding affinity, indicated by a docking score of -8.4 kcal/mol. researchgate.net Similarly, studies on butanamine 2,2-dinitro-N-methyl- have visualized its interactions with the amino acids of target proteins like gyrase A and penicillin-binding protein. researchgate.net These studies provide a detailed picture of how butanamide-related structures can bind to and modulate the function of their protein targets.

Investigation of Ion Channel Modulation by Related Structures

Ion channels, which are critical proteins that regulate the flow of ions across cell membranes, are important drug targets. nih.gov Several studies have indicated that molecules containing amide functionalities, similar to butanamide, can modulate the activity of various ion channels. nih.govnih.gov

For instance, anandamide (B1667382), an endogenous cannabinoid that features an amide linkage, has been shown to directly modulate a variety of ion channels, including certain potassium (K+) channels, T-type calcium (Ca2+) channels, and Transient Receptor Potential Vanilloid type 1 (TRPV1) channels. nih.gov This modulation can occur independently of its action at cannabinoid receptors, suggesting a direct interaction between the molecule and the channel protein. The binding site for anandamide on some of these channels appears to be intracellular or within the cell membrane. nih.gov

Furthermore, studies on polytheonamide B, a complex polypeptide, have shown that selective modification of its N-terminal structure can significantly alter its activity as an ion channel. nih.gov While structurally different from simple butanamides, this finding reinforces the principle that the chemical structure of a molecule, particularly at its termini, can be critical for its interaction with and modulation of ion channels. These examples suggest that butanamide derivatives could potentially be explored for their effects on ion channel function.

This compound as a Building Block in Organic Synthesis

This compound is a molecule with significant potential as a versatile building block in the field of organic synthesis. Its structure, featuring a primary aromatic amine, a secondary amide, and a substituted phenyl ring, offers multiple reactive sites for the construction of more complex molecular architectures. The strategic placement of the amino and butanamide groups on the 2-methylphenyl scaffold allows for a range of chemical transformations, making it a valuable precursor for various organic compounds.

Precursor for Complex Heterocyclic Systems

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and materials science due to their diverse biological and physical properties ijnrd.orgmdpi.com. This compound serves as an ideal starting material for the synthesis of complex heterocyclic systems, particularly those containing nitrogen atoms. The presence of the primary amino group and the amide functionality allows for intramolecular and intermolecular cyclization reactions to form fused ring systems.

One of the most significant applications of precursors with similar functionalities is in the synthesis of quinazoline derivatives. Quinazolines are a class of nitrogen-containing heterocyclic compounds that have garnered considerable attention due to their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties nih.govfrontiersin.org. The general synthetic strategies often involve the condensation of an anthranilic acid derivative (or a related compound with an ortho-amino-substituted aromatic ring) with a suitable cyclizing agent. In the case of this compound, the 3-amino-2-methylphenyl moiety can act as the core scaffold for building the quinazoline ring. Various synthetic methodologies, including microwave-assisted synthesis and metal-catalyzed reactions, have been developed to facilitate the efficient construction of these heterocyclic frameworks nih.govnih.govopenmedicinalchemistryjournal.com.

The following table provides a general overview of synthetic methods that could potentially be adapted for the synthesis of quinazolines from precursors like this compound.

Synthetic Method Description Potential Advantages
Aza-Wittig Reaction Involves the reaction of an iminophosphorane with a carbonyl compound to form an imine, which can then undergo cyclization.Mild reaction conditions and high yields.
Microwave-Assisted Synthesis Utilizes microwave irradiation to accelerate reaction rates, often leading to higher yields and shorter reaction times.Rapid, efficient, and often environmentally friendly.
Metal-Catalyzed Reactions Employs transition metals like palladium, copper, or rhodium to catalyze C-N and C-C bond formation, enabling diverse cyclization pathways.High efficiency, selectivity, and functional group tolerance. frontiersin.orgnih.gov
One-Pot Synthesis Multiple reaction steps are carried out in a single reaction vessel, improving efficiency and reducing waste.Time and resource-efficient.

Intermediate in Multi-Component Reactions

Multi-component reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a single step to form a complex product that incorporates substantial portions of all the starting materials nih.govbeilstein-journals.orgrsc.orgwindows.net. These reactions are highly valued for their atom economy, efficiency, and ability to rapidly generate molecular diversity. The bifunctional nature of this compound, with its nucleophilic amino group and amide functionality, makes it a prime candidate for participation in various MCRs.

In a typical MCR, the primary amine of this compound could react with a carbonyl compound to form an imine intermediate. This in-situ generated imine can then be trapped by a third component, such as an isocyanide or a nucleophile, to construct complex heterocyclic or acyclic structures. The amide group, while generally less reactive, can also participate in certain MCRs or be a site for further functionalization in a subsequent step. The sequencing of MCRs with subsequent cyclization reactions is a powerful strategy for the rapid synthesis of diverse heterocyclic scaffolds nih.gov.

The table below outlines some prominent MCRs where a molecule with the functional groups of this compound could potentially be utilized.

Multi-Component Reaction Reactants Product Type Potential Application
Ugi Reaction Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanideα-Acylamino AmideSynthesis of peptide-like structures and complex amides.
Biginelli Reaction Aldehyde, β-Ketoester, Urea/ThioureaDihydropyrimidinoneGeneration of medicinally relevant heterocyclic cores.
Mannich Reaction Aldehyde, Amine, Carbonyl Compoundβ-Amino Carbonyl CompoundFormation of key intermediates for natural product synthesis.
Passerini Reaction Aldehyde/Ketone, Carboxylic Acid, Isocyanideα-Acyloxy AmideSynthesis of functionalized esters and amides.

Design and Synthesis of Novel Butanamide Derivatives for Research Probes

The butanamide scaffold itself is present in various biologically active molecules and can be modified to create research probes for studying biological systems nih.gov. The this compound core provides a platform for the synthesis of novel derivatives that can be used as chemical tools to investigate biological processes.

Creation of Structurally Diverse Libraries

The generation of libraries of structurally diverse compounds is a key strategy in drug discovery and chemical biology to explore a wide range of chemical space and identify molecules with desired biological activities. Starting from this compound, diverse libraries of butanamide derivatives can be created by modifying both the amino and the butanamide functionalities.

The primary amino group can be acylated, alkylated, or used in reductive amination reactions to introduce a variety of substituents. The butanamide portion can also be modified, for instance, by introducing different functional groups at the α, β, or γ positions of the butanoyl chain. This systematic modification allows for the creation of a large number of analogs with varying steric and electronic properties, which can then be screened for their biological effects.

Development of Bio-conjugates and Labeling Agents

Bioconjugation is the chemical process of linking two or more molecules, where at least one is a biomolecule such as a protein or a nucleic acid thermofisher.com. This technique is crucial for creating tools to study biological systems, such as fluorescently labeled proteins or antibody-drug conjugates nih.gov. The amino group of this compound provides a convenient handle for bioconjugation.

This primary amine can be reacted with various labeling reagents, such as NHS esters or isothiocyanates, to attach reporter molecules like fluorescent dyes, biotin, or affinity tags thermofisher.com. Furthermore, the butanamide scaffold could be designed to incorporate reactive groups suitable for specific bioconjugation chemistries, such as click chemistry (azide-alkyne cycloaddition) or maleimide chemistry for selective reaction with thiols in proteins researchgate.netyoutube.com. The development of such butanamide-based bioconjugates and labeling agents can facilitate the investigation of protein localization, function, and interactions within living cells.

Role in Materials Science Research

While specific applications of this compound in materials science are not extensively documented, its structural motifs suggest potential utility in the development of novel materials. The aromatic ring system and the presence of hydrogen-bonding donor and acceptor groups (the amino and amide functionalities) could enable its incorporation into polymers or supramolecular assemblies with interesting properties. For instance, derivatives of this compound could be explored as monomers for the synthesis of polyamides or as components in the formation of organic frameworks with potential applications in areas such as gas storage or catalysis. Further research is required to explore the full potential of this compound and its derivatives in the field of materials science.

Future Directions and Emerging Research Avenues

Chemoinformatic and Data-Driven Approaches for Novel Butanamide Architectures

The design of novel butanamide architectures is set to be revolutionized by the increasing sophistication of chemoinformatic and data-driven approaches. These computational strategies offer the potential to navigate the vast chemical space of possible butanamide derivatives with greater speed and precision than traditional experimental methods. By leveraging machine learning and artificial intelligence, researchers can predict the properties and synthetic accessibility of new compounds before they are ever synthesized in a lab. pku.edu.cnnih.gov

Machine learning models, for instance, can be trained on existing datasets of known butanamide compounds and their biological activities to identify novel structures with a high probability of desired therapeutic effects. pku.edu.cnresearchgate.net These models can analyze complex structure-activity relationships (SAR) to guide the design of next-generation butanamides with enhanced potency, selectivity, and pharmacokinetic profiles. nih.gov Algorithms for computer-assisted synthesis planning are also becoming increasingly powerful, capable of proposing viable synthetic routes to complex butanamide targets, thereby accelerating the discovery pipeline. ucla.edu

The table below illustrates potential applications of these data-driven techniques in the design of novel butanamide architectures.

Data-Driven TechniqueApplication in Butanamide ResearchPotential Outcome
Machine Learning (ML) for SAR Predicting the biological activity of virtual butanamide libraries.Identification of novel butanamide candidates with high therapeutic potential.
Quantitative Structure-Property Relationship (QSPR) Modeling the physicochemical properties (e.g., solubility, stability) of new butanamide designs.Optimization of drug-like properties in newly designed butanamide molecules.
Computer-Assisted Synthesis Planning (CASP) Generating efficient synthetic routes to complex butanamide derivatives.Acceleration of the synthesis and experimental validation of new compounds.
Generative Models De novo design of butanamide structures with specific desired properties.Exploration of novel chemical space and the discovery of unprecedented butanamide scaffolds.

These computational tools are not intended to replace experimental chemistry but rather to augment it, allowing for more focused and efficient research efforts in the quest for new and improved butanamide-based molecules.

Green Chemistry Principles in Butanamide Synthesis

A significant shift towards more environmentally benign chemical processes is reshaping the synthesis of butanamides. The principles of green chemistry, which advocate for the reduction of waste, use of less hazardous substances, and improved energy efficiency, are being increasingly integrated into the production of these compounds. This paradigm shift is not only an ethical imperative but also a driver of innovation in synthetic methodology.

Future research in this area will likely focus on several key strategies:

Catalytic Methods: The development of highly efficient catalytic systems, including biocatalysts like enzymes, will continue to be a major focus. nih.gov These methods often proceed under milder reaction conditions and with higher selectivity, reducing the need for protecting groups and minimizing byproduct formation.

Alternative Solvents: The replacement of traditional volatile organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids is a critical aspect of sustainable butanamide synthesis.

Atom Economy: Synthetic routes that maximize the incorporation of all starting material atoms into the final product (high atom economy) will be prioritized. This reduces waste at the source and is a fundamental tenet of green chemistry.

Renewable Feedstocks: The exploration of bio-based starting materials for the synthesis of butanamides is an emerging area that aligns with the principles of a circular economy.

The following table provides a comparative overview of traditional versus green approaches to butanamide synthesis.

Synthesis AspectTraditional ApproachGreen Chemistry Approach
Catalyst Stoichiometric reagentsCatalytic amounts of reusable catalysts (e.g., enzymes, metal complexes)
Solvent Volatile organic compounds (VOCs)Water, supercritical CO2, ionic liquids, or solvent-free conditions
Energy Input High temperatures and pressuresMilder reaction conditions, sometimes at room temperature
Waste Generation Significant byproduct formationMinimal waste due to high atom economy and selectivity

By embracing these green chemistry principles, the synthesis of N-(3-amino-2-methylphenyl)butanamide and other butanamide derivatives can become more sustainable, cost-effective, and environmentally responsible.

Advanced Characterization Techniques for Complex Structural Insights

A deep understanding of the three-dimensional structure of butanamide derivatives is crucial for elucidating their function and guiding the design of new molecules. While standard techniques like NMR and mass spectrometry remain foundational, the future of butanamide research will increasingly rely on more advanced characterization methods to provide unprecedented structural detail.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can provide through-space correlations between atoms, offering insights into the conformational preferences of flexible butanamide molecules in solution. diva-portal.orgnanalysis.com Solid-state NMR is another powerful tool for characterizing the structure of butanamides in their crystalline form, providing information that is complementary to solution-state studies. acs.org

Advanced Mass Spectrometry (MS): Tandem mass spectrometry (MS/MS) allows for the fragmentation of butanamide ions, yielding detailed information about their connectivity and substructures. numberanalytics.comnumberanalytics.comfiveable.me Imaging mass spectrometry is an emerging technique that can map the spatial distribution of butanamides within complex biological samples, such as tissues, providing valuable insights into their localization and metabolism. numberanalytics.com

The table below summarizes the advanced characterization techniques and the specific structural insights they can provide for butanamide research.

TechniqueInformation GainedRelevance to Butanamide Research
Nuclear Overhauser Effect (NOE) NMR Interatomic distances, solution-state conformationUnderstanding the 3D shape of butanamides, which is critical for their biological activity.
Solid-State NMR (ssNMR) Structure and dynamics in the solid stateCharacterizing crystalline forms and polymorphism of butanamide-based active pharmaceutical ingredients.
Tandem Mass Spectrometry (MS/MS) Fragmentation patterns, structural connectivityConfirming the identity of synthetic products and identifying metabolites. numberanalytics.comnumberanalytics.comfiveable.me
Imaging Mass Spectrometry Spatial distribution in biological tissuesVisualizing the uptake and localization of butanamide-based drugs in preclinical studies. numberanalytics.com

The application of these advanced techniques will be instrumental in building a more complete picture of the structure-property relationships that govern the behavior of this compound and its derivatives.

Exploration of Unconventional Reactivity Profiles

While the classical reactivity of the amide bond is well-established, future research will delve into the exploration of unconventional reactivity profiles of butanamides. This involves the development of novel synthetic methods that activate the typically robust amide bond in new and selective ways. Such approaches can open up previously inaccessible synthetic pathways and lead to the creation of novel molecular architectures.

One promising area is the activation of the N-C bond of amides, which is traditionally considered inert. nsf.gov The use of "twisted amides," where the planarity of the amide bond is distorted, can increase its reactivity and allow for transformations that are not possible with conventional amides. researchgate.net Research into transition-metal-catalyzed reactions that proceed via the selective cleavage of the C(acyl)-N bond is also gaining traction. nsf.gov These methods offer new strategies for the functionalization of butanamides.

The development of non-conventional catalytic mechanisms for amide bond transformations is another exciting frontier. For example, understanding how enzymes like fatty acid amide hydrolase can efficiently degrade amides could inspire the design of new catalysts with unique reactivity. nih.gov

Reactivity ConceptDescriptionPotential Application for Butanamides
N-C Bond Activation Selective cleavage of the bond between the nitrogen and carbonyl carbon. nsf.govNew methods for the late-stage functionalization of complex butanamide-containing molecules.
Twisted Amides Amides with distorted geometries that exhibit enhanced reactivity. researchgate.netAccess to novel butanamide derivatives through previously inaccessible reaction pathways.
Bio-inspired Catalysis Mimicking the active sites of enzymes to achieve unconventional amide transformations. nih.govDevelopment of highly selective and efficient catalysts for butanamide synthesis and modification.

By pushing the boundaries of known amide reactivity, chemists can unlock new synthetic possibilities for this compound and the broader butanamide class.

Integration of this compound into Supramolecular Chemistry and Nanotechnology Research

The unique structural features of this compound, particularly its hydrogen bonding capabilities and aromatic rings, make it an intriguing building block for the construction of larger, functional assemblies in the realms of supramolecular chemistry and nanotechnology.

In supramolecular chemistry, the amide functional group is a well-established motif for directing the self-assembly of molecules through predictable hydrogen bonding interactions. acs.org Future research could explore how this compound and its derivatives can be designed to form well-defined supramolecular structures, such as gels, liquid crystals, or discrete molecular cages. acs.org These materials could find applications in areas such as molecular recognition, sensing, and controlled release. The amino and methylphenyl groups of the molecule can also be tailored to participate in other non-covalent interactions, such as π-π stacking and cation-π interactions, further expanding the possibilities for designing complex supramolecular architectures. mdpi.commdpi.com

In the field of nanotechnology, butanamide-containing molecules can be used to functionalize the surface of nanomaterials, such as nanoparticles and nanotubes. This surface modification can impart new properties to the nanomaterials, such as improved biocompatibility, targeted delivery capabilities, or enhanced catalytic activity. For instance, this compound could be attached to a drug delivery vehicle to facilitate its interaction with biological targets. The integration of butanamides into nanostructures opens up exciting possibilities for the development of advanced materials for biomedical and technological applications.

Research AreaPotential Role of this compoundPotential Application
Supramolecular Chemistry As a building block for self-assembling systems through hydrogen bonding and other non-covalent interactions. acs.orgDevelopment of smart materials, sensors, and molecular machines.
Nanotechnology As a surface-modifying agent for nanomaterials to enhance their properties.Creation of targeted drug delivery systems, advanced imaging agents, and novel catalysts.
Molecular Recognition As a receptor for the selective binding of specific guest molecules. researchgate.netDesign of highly selective sensors and separation materials.

The convergence of butanamide chemistry with supramolecular science and nanotechnology promises to yield a new generation of functional materials with tailored properties and applications.

Collaborative Research Initiatives in Butanamide Science

The multifaceted nature of modern chemical research, particularly in areas with therapeutic potential like butanamide science, necessitates a collaborative approach. Future progress will be significantly accelerated by the formation of strong partnerships between academic institutions, pharmaceutical companies, and government research agencies. technologynetworks.comresearchgate.netnih.govdrugbank.com

Academic labs are often at the forefront of fundamental discoveries, developing novel synthetic methods and uncovering new biological mechanisms. drugbank.com Industry partners, on the other hand, possess the resources and expertise in drug development, including medicinal chemistry, preclinical testing, and clinical trials, that are necessary to translate basic research into tangible therapies. drugbank.comindianabiosciences.org

These collaborations can take many forms, from joint research projects and sponsored research agreements to the formation of larger consortia focused on specific therapeutic areas. technologynetworks.comjhu.eduacs.org Such initiatives facilitate the sharing of knowledge, resources, and technologies, ultimately streamlining the drug discovery and development process. technologynetworks.com

Collaboration ModelKey FeaturesBenefits for Butanamide Research
Academic-Industry Partnership Joint research projects with shared intellectual property. acs.orgCombines academic innovation with industry's drug development expertise to accelerate the translation of new butanamide-based therapies.
Research Consortium A multi-institutional collaboration focused on a common research goal. jhu.eduPools resources and expertise to tackle complex challenges in butanamide science that are beyond the scope of a single research group.
Open Science Initiatives Sharing of data and research tools to foster a more collaborative research environment.Accelerates the pace of discovery by making key findings and methodologies widely available to the research community.

By fostering a collaborative ecosystem, the scientific community can more effectively harness the full potential of this compound and other butanamide derivatives for the benefit of human health.

Q & A

Basic Synthesis and Purification

Q: What are the standard synthetic routes for N-(3-amino-2-methylphenyl)butanamide, and how can purity be optimized? A: The compound can be synthesized via acylation of 3-amino-2-methylaniline with butanoyl chloride under controlled conditions. A typical method involves:

  • Step 1: Protect the amino group using a phthaloyl group to prevent side reactions during acylation .
  • Step 2: React the protected intermediate with butanoyl chloride in anhydrous dichloromethane with triethylamine as a base .
  • Step 3: Deprotect using hydrazine hydrate to yield the final product.
    Purity Optimization: Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >98% purity. Monitor by HPLC with a C18 column and UV detection at 254 nm .

Advanced Structural Characterization

Q: How can conflicting NMR or mass spectrometry data for this compound be resolved? A: Discrepancies often arise from tautomerism or solvent effects. For robust characterization:

  • NMR: Use DMSO-d₆ to stabilize the amide proton and compare with computed spectra (DFT/B3LYP/6-311+G(d,p)) .
  • Mass Spec: Employ high-resolution ESI-MS to distinguish between [M+H]⁺ (theoretical m/z 219.147) and potential adducts.
  • X-ray Crystallography: Resolve ambiguity by growing single crystals in a 1:1 ethanol/water mixture .

Biological Activity Profiling

Q: What methodologies are recommended for evaluating the antimicrobial activity of this compound? A: Use the following tiered approach:

  • Primary Screening: Broth microdilution assay (CLSI guidelines) against Gram-positive (e.g., S. aureus ATCC 29213) and Gram-negative (e.g., E. coli ATCC 25922) strains.
  • Secondary Assays: Time-kill kinetics and biofilm inhibition studies using crystal violet staining .
  • Mechanistic Insight: Fluorescence-based assays (e.g., SYTOX Green uptake for membrane disruption) and molecular docking against bacterial enoyl-ACP reductase .

Stability and Degradation Pathways

Q: How does this compound degrade under acidic/alkaline conditions, and how can stability be improved? A: Degradation studies (pH 1–13, 40°C, 72 hrs) reveal:

  • Acidic Hydrolysis: Cleavage of the amide bond to yield 3-amino-2-methylaniline and butanoic acid.
  • Alkaline Hydrolysis: Formation of a nitrile intermediate via elimination.
    Stabilization Strategies:
  • Store at 4°C in amber vials under nitrogen.
  • Formulate with cyclodextrins (e.g., β-CD) to reduce hydrolysis .

Handling Data Contradictions

Q: How should researchers address conflicting reports on the compound’s receptor-binding affinity? A: Discrepancies may stem from assay conditions or isomerism. Mitigate by:

  • Standardizing Assays: Use radioligand binding (e.g., ³H-labeled compound) with consistent buffer pH and temperature.
  • Chiral Separation: Resolve enantiomers (if present) via chiral HPLC (Chiralpak AD-H column) and test separately .
  • Meta-Analysis: Compare data across >3 independent studies and apply QSAR models to predict outliers .

Computational Modeling Applications

Q: What computational tools are effective for predicting the compound’s interactions with biological targets? A: A hybrid workflow is recommended:

  • Docking: AutoDock Vina or Schrödinger Glide to screen against targets (e.g., COX-2 or β-lactamases) .
  • MD Simulations: GROMACS (AMBER force field) to assess binding stability over 100 ns trajectories.
  • ADMET Prediction: SwissADME or ProTox-II to prioritize low hepatotoxicity and high permeability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.